3-(4-Methylsulfonylphenyl)chromen-2-one
Descripción
Propiedades
IUPAC Name |
3-(4-methylsulfonylphenyl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4S/c1-21(18,19)13-8-6-11(7-9-13)14-10-12-4-2-3-5-15(12)20-16(14)17/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIJMYKIWZVKAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Direct Condensation Using Sulfonyl Acetonitrile Derivatives
A widely employed method involves the Knoevenagel condensation of salicylaldehyde derivatives with sulfonyl-containing acetonitriles. For this compound, this approach requires 4-methylsulfonylphenylacetonitrile as a key intermediate. The reaction proceeds under mild conditions using tris(hydroxymethyl)aminomethane (THAM) as a catalyst in ethanol:
Procedure :
-
4-Methylsulfonylphenylacetonitrile Synthesis :
-
Coumarin Formation :
Key Characterization Data :
Post-Synthesis Oxidation of Thioether Intermediates
An alternative two-step strategy involves synthesizing a 3-(4-methylthiophenyl)chromen-2-one intermediate, followed by oxidation to the sulfonyl derivative.
Procedure :
-
Synthesis of 3-(4-Methylthiophenyl)chromen-2-one :
-
Oxidation to Sulfonyl Derivative :
Advantages :
-
Avoids handling unstable sulfonyl acetonitriles.
-
Oxidation selectively targets the thioether without affecting the coumarin core.
Comparative Analysis of Methodologies
| Parameter | Direct Condensation | Post-Synthesis Oxidation |
|---|---|---|
| Starting Material Cost | High (requires pre-synthesized sulfonyl acetonitrile) | Moderate (uses commercially available thioethers) |
| Reaction Steps | 1 | 2 |
| Overall Yield | 60–70% | 55–65% (combined steps) |
| Operational Complexity | Low | Moderate |
Critical Considerations :
-
Oxidizing Agent Efficiency : Oxone outperforms H₂O₂ in sulfonyl group formation due to better solubility and milder conditions.
-
Byproduct Formation : Direct condensation may yield minor Knoevenagel adducts, necessitating chromatographic purification.
Mechanistic Insights
Knoevenagel Condensation Pathway
The reaction proceeds via:
-
Base-Catalyzed Dehydration : THAM abstracts the α-hydrogen of the acetonitrile, forming a nucleophilic enolate.
-
Nucleophilic Attack : The enolate attacks the aldehyde carbonyl, leading to an α,β-unsaturated nitrile intermediate.
-
Cyclization : Intramolecular esterification forms the coumarin lactone ring.
Oxidation Mechanism
Oxone mediates the oxidation of -SMe to -SO₂Me through a two-electron transfer process, generating sulfinic acid intermediates that further oxidize to sulfones.
Structural Optimization and Challenges
Substituent Effects on Yield
Common Pitfalls
-
Incomplete Oxidation : Residual thioether contaminants require rigorous TLC monitoring.
-
Lactone Hydrolysis : Prolonged exposure to aqueous bases may cleave the coumarin ring.
Scalability and Industrial Relevance
Both methods are scalable to multi-gram quantities:
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methylsulfonylphenyl)chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the chromenone moiety to chromanol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, chromanol derivatives, and various substituted phenylchromenones .
Aplicaciones Científicas De Investigación
Scientific Research Applications
3-(4-Methylsulfonylphenyl)chromen-2-one is recognized for its potential in various fields:
Medicinal Chemistry
- COX-2 Inhibition: The compound exhibits selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, making it a candidate for anti-inflammatory and anticancer therapies. Its mechanism involves binding to the active site of COX-2, thus preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Anticancer Activity
A study evaluating chromenone derivatives demonstrated that compounds similar to this compound showed moderate cytotoxic effects against various cancer cell lines, including HL-60 (leukemia), MOLT-4 (T-cell leukemia), and MCF-7 (breast cancer). The compound exhibited IC50 values indicating significant potential for further development as an anticancer agent .
Coordination Chemistry
The compound serves as a building block in the synthesis of more complex molecules and acts as a ligand in coordination chemistry. Its unique structure allows for specific interactions with metal ions, facilitating the development of novel metal complexes with potential biological activities.
Data Table: Summary of Biological Activities
| Application Area | Activity Type | Target Cells/Enzymes | Observed Effects |
|---|---|---|---|
| Medicinal Chemistry | COX-2 Inhibition | COX-2 | Anti-inflammatory effects |
| Anticancer Activity | Cytotoxicity | HL-60, MOLT-4, MCF-7 | Moderate cytotoxic effects |
| Coordination Chemistry | Ligand Formation | Various metal ions | Formation of novel metal complexes |
Case Study 1: Anticancer Efficacy
In a study focused on the anticancer properties of chromenone derivatives, a series of compounds were synthesized and tested for their cytotoxic effects. Among them, derivatives structurally related to this compound displayed promising results against MOLT-4 cells with IC50 values indicating significant potency. This suggests that further structural modifications could enhance their anticancer activity .
Case Study 2: COX-2 Selectivity
Research on selective COX inhibitors highlighted the unique selectivity profile of this compound compared to traditional non-selective NSAIDs. This selectivity may lead to reduced gastrointestinal side effects commonly associated with non-selective inhibitors, making it a valuable candidate for drug development aimed at inflammatory diseases .
Mecanismo De Acción
The primary mechanism of action of 3-(4-Methylsulfonylphenyl)chromen-2-one is its inhibition of the COX-2 enzyme. The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . This selective inhibition of COX-2 over COX-1 reduces the risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors .
Comparación Con Compuestos Similares
Key Observations :
- The 4-methylsulfonylphenyl group is shared with COX-2 inhibitors like rofecoxib and etoricoxib, which exhibit high selectivity due to this substituent .
- Unlike prenylated coumarins (e.g., aurapten), the sulfonyl group in the target compound may confer enhanced electronic effects, influencing receptor binding .
- FDMPO’s ferrocenyl moiety introduces redox activity absent in the target compound, highlighting structural trade-offs in anticancer design .
Comparison :
- The target compound’s synthesis likely involves substitution at the coumarin C3 position, similar to methods in . For example, sulfonyl groups can be introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling.
- Rofecoxib and etoricoxib require complex heterocyclic syntheses, whereas coumarin derivatives are often synthesized via simpler cyclization or functionalization reactions .
Table 3: Activity Profiles of Sulfonyl-Containing Compounds
Key Findings :
- The 4-methylsulfonylphenyl group is critical for COX-2 selectivity, as seen in rofecoxib and etoricoxib .
- Sulfonyl-containing coumarins (e.g., ) show broad-spectrum antimicrobial activity, suggesting the target compound may share this trait.
Toxicity and Selectivity Considerations
- GI Toxicity: Traditional NSAIDs like BFMeT () cause intestinal ulcers due to non-selective COX inhibition, whereas sulfonyl-containing COX-2 inhibitors (e.g., rofecoxib) minimize gastrointestinal effects .
Q & A
Q. Basic Research Focus
- Conventional methods : Use Claisen-Schmidt condensation or Pechmann reactions. For example, refluxing 3-acetyl-chromen-2-one with 4-methylsulfonylbenzaldehyde in ethanol with piperidine catalyst yields ~71% under reflux conditions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) and improves regioselectivity for sterically hindered derivatives .
Q. Advanced Research Focus
- Regioselective functionalization : Employ Stille coupling (Pd-catalyzed) to introduce aryl/heteroaryl groups at specific positions (e.g., 4-methylsulfonylphenyl via tributylstannane intermediates) .
- Solvent optimization : Use DMF/HO mixtures to stabilize intermediates in multi-step syntheses (e.g., thiazole-chromenone hybrids) .
What strategies address contradictions in reported biological activities of chromen-2-one derivatives across studies?
Q. Advanced Research Focus
- Structure-Activity Relationship (SAR) analysis : Use QSAR models (e.g., Genetic Function Algorithm) to correlate substituent effects (e.g., nitro, methoxy) with antiproliferative or antimicrobial activity .
- Standardized bioassays : Control variables like cell line selection (e.g., HL-60 vs. K-562 leukemia cells) and incubation time to reconcile discrepancies in IC values .
- Crystallographic validation : Confirm bioactive conformations (e.g., planar vs. twisted chromenone cores) to explain potency variations .
How can computational tools predict the pharmacokinetic properties of this compound analogs?
Q. Basic Research Focus
- Drug-likeness screening : Use SwissADME or Molinspiration to assess Lipinski’s Rule of Five compliance. For example, logP <5 and molecular weight <500 Da are critical for oral bioavailability .
- ADMET prediction : Tools like pkCSM estimate metabolic stability (e.g., CYP3A4 inhibition risk) and toxicity (e.g., hERG channel binding) .
Q. Advanced Research Focus
- Molecular docking : Simulate binding to COX-2 (for anti-inflammatory analogs) or JAK2 (for kinase inhibitors) to prioritize synthesis targets .
- MD simulations : Analyze ligand-protein stability over 100-ns trajectories to refine docking poses .
What experimental designs mitigate challenges in evaluating chromen-2-one derivatives for anticancer activity?
Q. Advanced Research Focus
- MTT assay optimization : Pre-treat cells with antioxidants (e.g., NAC) to distinguish cytotoxicity from ROS-mediated apoptosis .
- Combination studies : Test synergy with cisplatin or doxorubicin using Chou-Talalay plots to identify dose-reduction indices .
- Metabolite profiling : Use LC-MS to detect phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) influencing in vivo efficacy .
How do substituents on the chromen-2-one core influence solubility and formulation stability?
Q. Advanced Research Focus
- Polar substituents : Sulfonyl or hydroxyl groups enhance aqueous solubility but may reduce membrane permeability (e.g., logD shifts from 2.1 to -0.5) .
- Salt formation : Convert acidic 4-hydroxy derivatives to sodium salts (e.g., 4-hydroxy-3-arylchromen-2-one Na) for parenteral formulations .
- Solid dispersion : Use PEG-6000 or PVP to stabilize amorphous forms of low-solubility analogs (e.g., trifluoromethyl derivatives) .
What analytical methods resolve batch-to-batch variability in synthetic chromen-2-one compounds?
Q. Basic Research Focus
Q. Advanced Research Focus
- Chiral HPLC : Separate enantiomers (e.g., ethylamino-methyl derivatives) using amylose-based columns .
- LC-MS/MS : Detect trace impurities (e.g., unreacted aldehydes or acetyl intermediates) at ppm levels .
How can researchers validate target engagement of this compound in cellular models?
Q. Advanced Research Focus
- CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of target proteins (e.g., COX-2) after ligand binding .
- Fluorescent probes : Design dansyl-labeled analogs for live-cell imaging of intracellular localization .
- Kinase profiling : Use PamStation®12 to screen inhibition against 140+ kinases (e.g., JAK2, EGFR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
